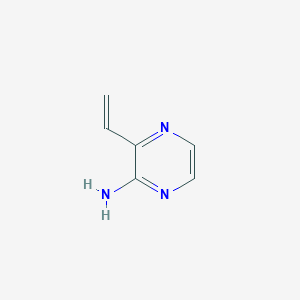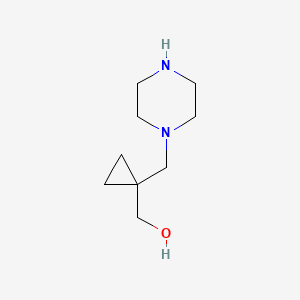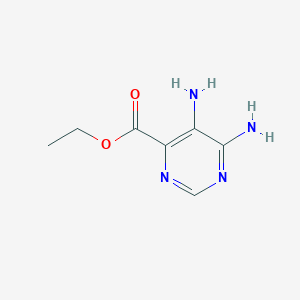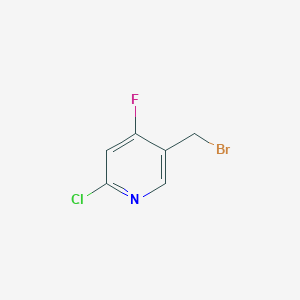
5-(Bromomethyl)-2-chloro-4-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-chloro-4-fluoropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-chloro-4-fluoropyridine typically involves the bromomethylation of 2-chloro-4-fluoropyridine. One common method includes the reaction of 2-chloro-4-fluoropyridine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-chloro-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-chloro-4-fluoropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used to develop probes for imaging and diagnostic purposes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloro-4-fluoropyridine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-chloro-4-fluoropyridine
- 5-(Hydroxymethyl)-2-chloro-4-fluoropyridine
- 5-(Methyl)-2-chloro-4-fluoropyridine
Comparison: 5-(Bromomethyl)-2-chloro-4-fluoropyridine is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro or hydroxymethyl analogs. The bromine atom is a better leaving group, making the compound more suitable for nucleophilic substitution reactions. Additionally, the combination of chloro and fluoro substituents enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C6H4BrClFN |
|---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
5-(bromomethyl)-2-chloro-4-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-3-10-6(8)1-5(4)9/h1,3H,2H2 |
InChI Key |
APSFTRWTKBDXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

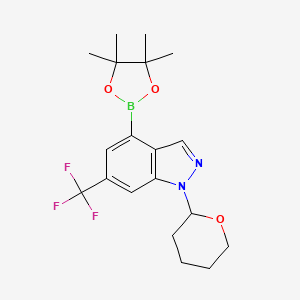
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
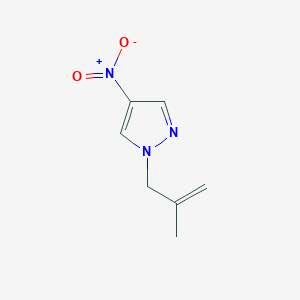
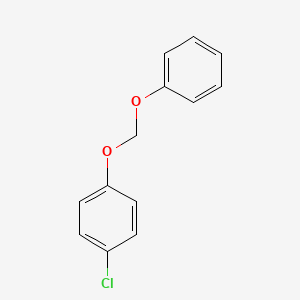
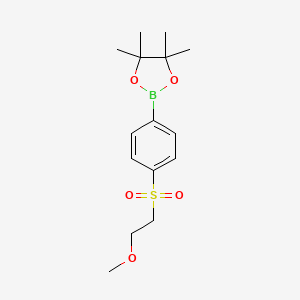
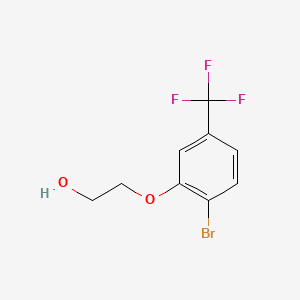
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)

